molecular formula C10H17NO B10759514 N-Cyclopentyl-N-cyclobutylformamide CAS No. 207851-40-9

N-Cyclopentyl-N-cyclobutylformamide

Cat. No.: B10759514
CAS No.: 207851-40-9
M. Wt: 167.25 g/mol
InChI Key: DWGVYBRKKSJLNS-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-Cyclobutylformamide is an organic compound belonging to the class of tertiary carboxylic acid amides. It has the chemical formula C₁₀H₁₇NO and is characterized by the presence of both cyclopentyl and cyclobutyl groups attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-Cyclobutylformamide typically involves the reaction of cyclopentylamine and cyclobutylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+Cyclobutylamine+Formic AcidThis compound+Water\text{Cyclopentylamine} + \text{Cyclobutylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Cyclopentylamine+Cyclobutylamine+Formic Acid→this compound+Water

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-Cyclobutylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopentyl-N-Cyclobutylformamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-Cyclobutylformamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain isoforms of human alcohol dehydrogenase by binding to the active site and preventing substrate access. This inhibition is facilitated by the compound’s ability to interact with the catalytic zinc ion and key amino acid residues within the enzyme .

Comparison with Similar Compounds

N-Cyclopentyl-N-Cyclobutylformamide can be compared with other tertiary carboxylic acid amides, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of cyclopentyl and cyclobutyl groups, which confer distinct steric and electronic effects .

Properties

CAS No.

207851-40-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-cyclobutyl-N-cyclopentylformamide

InChI

InChI=1S/C10H17NO/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h8-10H,1-7H2

InChI Key

DWGVYBRKKSJLNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C=O)C2CCC2

Origin of Product

United States

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